molecular formula C20H18Cl2N2O3 B2414799 2-(2,4-dichlorophenoxy)-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide CAS No. 851405-07-7

2-(2,4-dichlorophenoxy)-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide

Cat. No.: B2414799
CAS No.: 851405-07-7
M. Wt: 405.28
InChI Key: KOAQWMJFSAXCAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dichlorophenoxy)-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dichlorophenoxy group and a quinoline derivative, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with 7-methyl-3-quinolinecarboxaldehyde in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline moiety to its dihydroquinoline form.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted phenoxy compounds.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure.

    Methyl (2,4-dichlorophenoxy)acetate: Another derivative with applications in agriculture.

    2-Methyl-4-chlorophenoxyacetic acid: A related compound with herbicidal properties.

Uniqueness

2-(2,4-dichlorophenoxy)-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide stands out due to its unique combination of a dichlorophenoxy group and a quinoline derivative, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O3/c1-12-2-3-13-9-14(20(26)24-17(13)8-12)6-7-23-19(25)11-27-18-5-4-15(21)10-16(18)22/h2-5,8-10H,6-7,11H2,1H3,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAQWMJFSAXCAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.